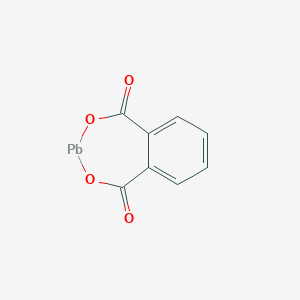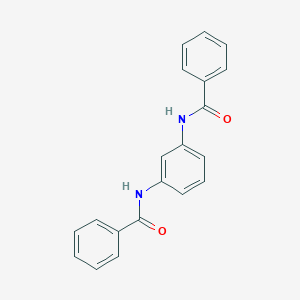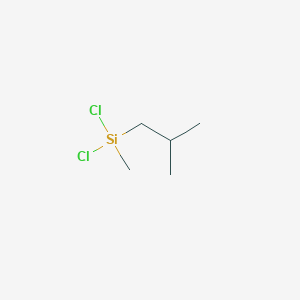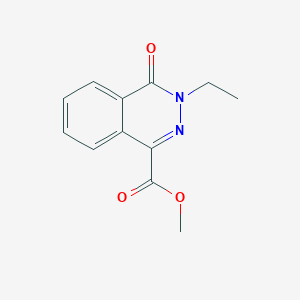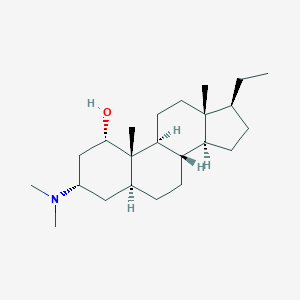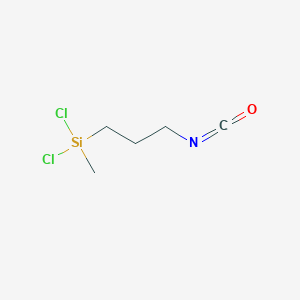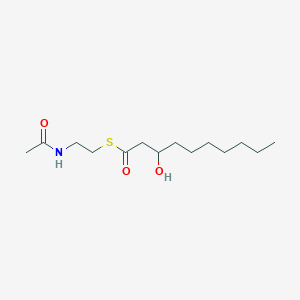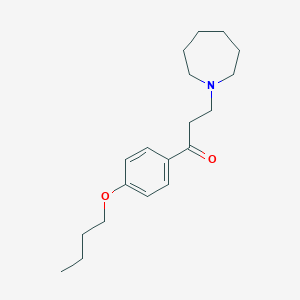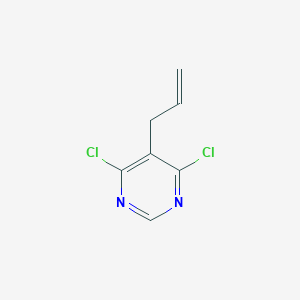
5-烯丙基-4,6-二氯嘧啶
概述
描述
5-Allyl-4,6-dichloropyrimidine: is a heterocyclic organic compound with the molecular formula C7H6Cl2N2 It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3 The compound is characterized by the presence of allyl and dichloro substituents at positions 5, 4, and 6, respectively
科学研究应用
Chemistry: 5-Allyl-4,6-dichloropyrimidine is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology and Medicine: In medicinal chemistry, derivatives of 5-Allyl-4,6-dichloropyrimidine have been investigated for their potential as antiviral, anticancer, and anti-inflammatory agents. The compound’s ability to inhibit specific enzymes and pathways makes it a valuable candidate for drug development .
Industry: The compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer science and materials engineering .
安全和危害
作用机制
Target of Action
It’s known that the compound has inhibitory effects on immune-activated nitric oxide (no) production . Nitric oxide plays a crucial role in various physiological and pathological processes, including vasodilation, neurotransmission, and immune response.
Mode of Action
The exact mode of action of 5-Allyl-4,6-dichloropyrimidine is yet to be elucidated . It’s known that the compound and its derivatives inhibit immune-activated no production . This suggests that the compound may interact with enzymes or pathways involved in NO production, leading to a decrease in NO levels.
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It’s also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .
Result of Action
The primary result of 5-Allyl-4,6-dichloropyrimidine’s action is the inhibition of immune-activated NO production . This could potentially modulate immune responses and inflammatory processes where NO plays a role.
生化分析
Biochemical Properties
The biochemical properties of 5-Allyl-4,6-dichloropyrimidine are not fully understood yet. It is known that pyrimidine derivatives can interact with various enzymes, proteins, and other biomolecules. These interactions can influence biochemical reactions in various ways .
Cellular Effects
It has been reported that 2-amino-4,6-dichloropyrimidines, a related group of compounds, can inhibit immune-activated nitric oxide production . This suggests that 5-Allyl-4,6-dichloropyrimidine may also have significant effects on cellular processes.
Molecular Mechanism
It is known that pyrimidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Allyl-4,6-dichloropyrimidine typically involves the chlorination of 5-allylpyrimidine. One common method includes the reaction of 5-allylpyrimidine with thionyl chloride in the presence of a chlorination catalyst such as boric acid. The reaction is carried out in a solvent like dichloroethane under reflux conditions. The product is then purified by distillation and crystallization .
Industrial Production Methods: Industrial production of 5-Allyl-4,6-dichloropyrimidine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity. The reaction conditions are optimized to minimize the formation of by-products and to enhance the overall efficiency of the process .
化学反应分析
Types of Reactions: 5-Allyl-4,6-dichloropyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The allyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form 5-allyl-4,6-dihydroxypyrimidine.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium ethoxide, potassium carbonate, and various amines are commonly used under reflux conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or ozone are used under controlled temperature conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include 5-allyl-4-amino-6-chloropyrimidine and 5-allyl-4,6-diaminopyrimidine.
Oxidation Reactions: Products include 5-allyl-4,6-dichloropyrimidine-2-carboxylic acid.
Reduction Reactions: Products include 5-allyl-4,6-dihydroxypyrimidine.
相似化合物的比较
4,6-Dichloropyrimidine: Lacks the allyl group and has different reactivity and applications.
5-Allyl-2,4-dichloropyrimidine: Similar structure but with different substitution pattern, leading to varied chemical properties.
5-Allyl-4,6-dihydroxypyrimidine: A reduced form of 5-Allyl-4,6-dichloropyrimidine with different chemical behavior.
Uniqueness: 5-Allyl-4,6-dichloropyrimidine is unique due to the presence of both allyl and dichloro substituents, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .
属性
IUPAC Name |
4,6-dichloro-5-prop-2-enylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2/c1-2-3-5-6(8)10-4-11-7(5)9/h2,4H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDLIUMXRLQCZRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(N=CN=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40333920 | |
| Record name | 4,6-Dichloro-5-(prop-2-en-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40333920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16019-31-1 | |
| Record name | 4,6-Dichloro-5-(2-propen-1-yl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16019-31-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Dichloro-5-(prop-2-en-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40333920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 5-Allyl-4,6-dichloropyrimidine a suitable starting material for synthesizing complex heterocycles?
A1: 5-Allyl-4,6-dichloropyrimidine possesses several structural features that make it attractive for synthetic chemists:
- Reactive Chlorine Atoms: The two chlorine atoms are susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amine groups. [, ]
- Versatile Allyl Group: The allyl group serves as a handle for further chemical transformations. In the context of the discussed research, it undergoes an intramolecular Friedel-Crafts cyclization to form the seven-membered azepine ring. [, ]
Q2: Can you describe the general synthetic route for preparing benzo[b]pyrimido[5,4-f]azepines starting from 5-Allyl-4,6-dichloropyrimidine?
A2: The synthesis follows a straightforward two-step procedure:
- Aminolysis: 5-Allyl-4,6-dichloropyrimidine is reacted with various N-substituted anilines or indoline in the presence of a base. This leads to the substitution of one of the chlorine atoms with the amine nucleophile, yielding the corresponding aminopyrimidine derivative. [, ]
- Intramolecular Friedel-Crafts Cyclization: Treatment of the aminopyrimidine derivative with an acid catalyst promotes the intramolecular electrophilic aromatic substitution of the allyl group onto the aromatic ring, forming the desired benzo[b]pyrimido[5,4-f]azepine scaffold. [, ]
Q3: What is the significance of the structural characterization studies performed on the synthesized compounds?
A3: Characterization using techniques like IR, 1H and 13C NMR spectroscopy, and mass spectrometry confirms the identity and purity of the synthesized compounds. [] Furthermore, X-ray crystallography studies provided insights into the molecular and supramolecular structures of selected products and intermediates. This information is valuable for understanding the conformational preferences of these molecules and their potential interactions with biological targets. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


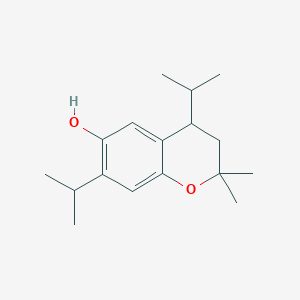
![5,7-Diphenyl-1,3-diazatricyclo[3.3.1.13,7]decan-4-one](/img/structure/B100030.png)
![N-[3-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-3-phenylpropanamide](/img/structure/B100031.png)
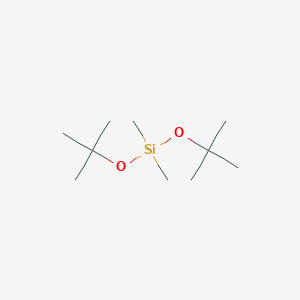
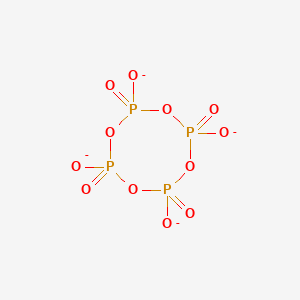
![2-(2-{[(Benzyloxy)carbonyl]amino}propanamido)pentanoic acid](/img/structure/B100036.png)
